Lipophilicity (LogP) Optimization Window Relative to Maleimide and N-Phenyl Analogs
The target compound exhibits a computed XlogP of 1.8 , positioning it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability per Lipinski's Rule of Five. In contrast, the maleimide analog N-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetamide (CAS 5702-75-0) has a significantly lower LogP of 1.21 , indicating greater hydrophilicity that may limit membrane permeability, while 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 83-18-1) has a substantially higher LogP of 2.76 [1], approaching the upper limit of drug-likeness and risking poor aqueous solubility.
| Evidence Dimension | Computed octanol-water partition coefficient (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = 1.8 |
| Comparator Or Baseline | CAS 5702-75-0: LogP = 1.21; CAS 83-18-1: LogP = 2.76 |
| Quantified Difference | ΔLogP = +0.59 vs. maleimide analog; ΔLogP = −0.96 vs. N-phenylpyrrole aldehyde |
| Conditions | Computed values from authoritative databases (Chem960, ChemSrc, SIELC) |
Why This Matters
An intermediate LogP of 1.8 balances passive membrane permeability with aqueous solubility, reducing the risk of both poor absorption and excessive metabolic clearance in early-stage lead optimization programs.
- [1] SIELC. 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- (CAS 83-18-1). LogP 2.76. https://sielc.com View Source
